![molecular formula C16H15F2NO.HCl B1139106 (1R,2S)-2-(3,5-Difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride CAS No. 1239262-36-2](/img/structure/B1139106.png)
(1R,2S)-2-(3,5-Difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride
Overview
Description
(1R,2S)-2-(3,5-Difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride, abbreviated as (1R,2S)-2-DFPMPC, is a novel cyclopropane-based compound which has been studied for its potential applications in various scientific research areas. Its structure consists of a cyclopropane ring with two phenyl groups and a difluoromethoxy group attached to it. This compound has been found to have various biological activities and pharmacological effects, making it an interesting target for further research.
Scientific Research Applications
Histone Demethylase Inhibitor
“S 2101” is known to be a Histone Demethylase Inhibitor . Histone demethylases are enzymes that are involved in the removal of methyl groups from histones, which are proteins that help package DNA in a compact, organized manner. By inhibiting these enzymes, “S 2101” can affect gene expression and other cellular processes.
LSD1 Inhibitor
The compound is also an LSD1 inhibitor . LSD1, or Lysine-specific demethylase 1, is an enzyme that removes methyl groups from lysine residues in histones. This demethylation can affect gene expression. By inhibiting LSD1, “S 2101” can potentially be used in research related to gene regulation and epigenetics.
Selectivity over MAO-B and MAO-A
“S 2101” exhibits selectivity for LSD1 over MAO-B and MAO-A . These are enzymes that are involved in the breakdown of neurotransmitters in the brain. The selectivity of “S 2101” could make it a useful tool in neuroscience research.
Cell Permeability
“S 2101” is a cell-permeable compound . This means it can cross cell membranes and enter cells. This property is important for many biological research applications, as it allows the compound to interact with intracellular targets.
Mechanism-Based Inhibition
“S 2101” is a mechanism-based inhibitor . This means it inhibits its target enzyme by undergoing a chemical reaction with the enzyme, leading to a covalent modification that permanently inactivates the enzyme. This type of inhibition can be very effective and specific, making “S 2101” a powerful tool in biochemical research.
Potential Therapeutic Applications
Given its ability to inhibit LSD1 and its selectivity over MAO-B and MAO-A, “S 2101” could potentially have therapeutic applications. For example, it could be used in the treatment of diseases that involve dysregulation of LSD1, such as certain types of cancer .
Mechanism of Action
Target of Action
S 2101, also known as (1R,2S)-rel-2-[3,5-Difluoro-2-(phenylmethoxy)phenyl]cycloprpanaminehydrochloride or (1R,2S)-2-(3,5-Difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride, is primarily targeted towards the enzyme Lysine-Specific Demethylase 1 (LSD1) . LSD1 is a histone demethylase that plays a crucial role in gene expression regulation .
Mode of Action
S 2101 acts as an inhibitor of LSD1 . It binds to LSD1 and inhibits its activity, which results in changes in the methylation status of histones . The IC50 value of S 2101 for LSD1 is 0.99 μM, indicating a strong inhibitory effect .
Biochemical Pathways
The inhibition of LSD1 by S 2101 affects the histone methylation pathways . LSD1 is responsible for demethylating histones, specifically histone H3 at lysine 4 (H3K4). When LSD1 is inhibited, the methylation status of H3K4 is altered, leading to changes in gene expression .
Result of Action
The primary result of S 2101’s action is the alteration of gene expression due to changes in histone methylation . This can have various downstream effects depending on the specific genes affected, potentially influencing cellular processes such as cell growth, differentiation, and apoptosis .
properties
IUPAC Name |
(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO.ClH/c17-11-6-13(12-8-15(12)19)16(14(18)7-11)20-9-10-4-2-1-3-5-10;/h1-7,12,15H,8-9,19H2;1H/t12-,15+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSUZAFTJVLOIX-SBKWZQTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(3,5-Difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental impact of bitumen emulsions according to ÖNORM S 2101?
A1: ÖNORM S 2101, which categorizes hazardous waste, has been revised to include specific criteria for environmental hazards []. A toxicological study was conducted on four bitumen emulsions (two cationic and two anionic) to assess their potential environmental risks. Results showed that these emulsions were either not harmful or only slightly harmful to aquatic life (bacteria, fish, and daphnia) and had a low water hazard classification []. Therefore, the study concluded that bitumen emulsions, as tested, pose a minimal risk to the environment.
Q2: Are there any potential risks associated with nail polish ingredients?
A2: While not directly related to S 2101, one of the provided research papers investigates the toxicity of nail polishes containing chemicals known as the "toxic-trio" []. This research highlights that certain ingredients in nail polish can be harmful to living organisms, as demonstrated by the death of crickets exposed to nail polish in a controlled environment []. This underscores the importance of understanding the potential toxicity of chemicals used in everyday products.
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